4-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Overview
Description
4-chloro-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of corresponding amines or hydrazines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities, particularly as kinase inhibitors.
Pyrazolopyrimidine derivatives: Known for their diverse pharmacological properties, including antiviral, antimicrobial, and antitumor activities.
Uniqueness
4-chloro-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This unique feature contributes to its potent anticancer activity .
Properties
Molecular Formula |
C19H15ClN6O |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
4-chloro-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
InChI |
InChI=1S/C19H15ClN6O/c1-12-3-2-4-15(9-12)26-18-16(10-23-26)17(21-11-22-18)24-25-19(27)13-5-7-14(20)8-6-13/h2-11H,1H3,(H,25,27)(H,21,22,24) |
InChI Key |
CWLSZBWMUFIEBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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